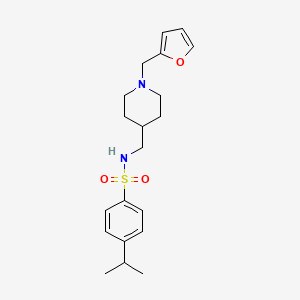
N-((1-(フラン-2-イルメチル)ピペリジン-4-イル)メチル)-4-イソプロピルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzenesulfonamide group
科学的研究の応用
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethylpiperidine intermediate. This intermediate is then reacted with 4-isopropylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
作用機序
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
類似化合物との比較
Similar Compounds
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
Uniqueness
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring enhances its reactivity, while the piperidine ring provides structural stability. The benzenesulfonamide group contributes to its potential therapeutic effects, making it a valuable compound for further research and development.
生物活性
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Formula
The molecular formula for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide is C20H28N2O2S with a molecular weight of approximately 392.6 g/mol.
Structural Characteristics
The compound features a piperidine ring, which is known for its biological activity, along with a furan moiety and a sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 392.6 g/mol |
| Molecular Formula | C20H28N2O2S |
| Solubility | Not specified |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide may exert its biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperidine structure is often associated with psychoactive properties, while the sulfonamide group could influence enzyme activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing piperidine and sulfonamide groups have been shown to possess significant antibacterial and antifungal properties, suggesting that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide may also be effective against various pathogens .
Case Studies and Research Findings
- Anticancer Activity : A study investigating related sulfonamide compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of the cell cycle, indicating that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide could have similar effects .
- Neuropharmacological Effects : In animal models, compounds with piperidine derivatives have shown promise in treating anxiety and depression by acting on serotonin receptors. This suggests that the target compound may also influence mood regulation .
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial effects of various sulfonamides against resistant bacterial strains. The results indicated that modifications in the sulfonamide structure can enhance activity against specific pathogens, implying potential for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide in treating infections .
特性
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-16(2)18-5-7-20(8-6-18)26(23,24)21-14-17-9-11-22(12-10-17)15-19-4-3-13-25-19/h3-8,13,16-17,21H,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXCPLUGWYCAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














